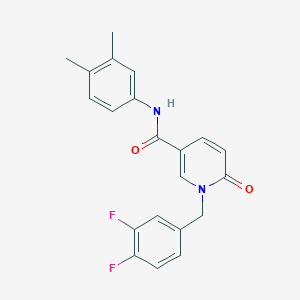

1-(3,4-difluorobenzyl)-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-Difluorobenzyl)-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with difluorobenzyl and dimethylphenyl groups.

準備方法

The synthesis of 1-(3,4-difluorobenzyl)-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

化学反応の分析

1-(3,4-Difluorobenzyl)-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

科学的研究の応用

Inhibition of Monoamine Oxidase

One of the notable applications of this compound is its potential as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are crucial in treating neurodegenerative diseases such as Parkinson's disease. The structure of 1-(3,4-difluorobenzyl)-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide suggests that it could exhibit similar properties to established MAO inhibitors like rasagiline. Research indicates that selective MAO-B inhibitors can prolong dopamine action in the brain, which is beneficial for managing Parkinson's symptoms .

Anticancer Properties

The compound may also possess anticancer properties through its inhibition of specific enzymes involved in tumor growth. For instance, studies have shown that various pyridinecarboxamide derivatives exhibit activity against indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to immune suppression in tumors. The structural similarities between these derivatives and this compound suggest that it could be evaluated for similar inhibitory effects on IDO1 and other cancer-related pathways .

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of various pyridine derivatives, compounds with similar structures to this compound were shown to reduce oxidative stress markers in neuronal cell lines. This suggests potential applications in treating neurodegenerative diseases where oxidative stress plays a significant role .

Case Study 2: Antidiabetic Activity

Recent research has indicated that compounds related to this pyridinecarboxamide can inhibit enzymes such as α-glucosidase and α-amylase, which are critical in carbohydrate metabolism and diabetes management. The inhibition of these enzymes can lead to reduced blood glucose levels post-meal, suggesting a promising application for managing diabetes .

Data Tables

作用機序

The mechanism of action of 1-(3,4-difluorobenzyl)-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

類似化合物との比較

1-(3,4-Difluorobenzyl)-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide can be compared with similar compounds such as:

- 1-(3,4-Difluorobenzyl)-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydro-2-pyridinecarboxamide

- 1-(3,4-Difluorobenzyl)-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydro-4-pyridinecarboxamide

These compounds share structural similarities but differ in the position of the carboxamide group on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

生物活性

The compound 1-(3,4-difluorobenzyl)-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a novel pyridinecarboxamide derivative that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and therapeutic implications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-difluorobenzylamine with various acylating agents to form the carboxamide linkage. The general synthetic route includes:

- Formation of the Pyridine Ring : Utilizing a cyclization reaction involving appropriate precursors.

- Modification of Substituents : The introduction of difluorobenzyl and dimethylphenyl groups at specific positions to enhance biological activity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that derivatives containing similar structural motifs exhibit significant inhibition of various enzymes:

- Monoamine Oxidase (MAO) : Compounds with similar structures have shown promise as inhibitors of MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters. The inhibition profile suggests potential applications in treating mood disorders and neurodegenerative diseases .

- Histone Deacetylases (HDACs) : Some studies have highlighted the role of oxadiazole derivatives as potent inhibitors of HDAC6, which is involved in cancer progression and neurodegenerative diseases. The mechanism involves slow-binding kinetics leading to a stable enzyme-inhibitor complex .

2. Antiviral Activity

The compound's structural analogs have been investigated for their antiviral properties, particularly against HIV. Certain derivatives have shown effectiveness in inhibiting HIV-1 variants resistant to standard treatments .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on HDAC Inhibition : A study demonstrated that difluoromethyl oxadiazole derivatives exhibited high selectivity for HDAC6 over other isoforms, with IC50 values in the low nanomolar range. This selectivity is crucial for minimizing side effects associated with broader HDAC inhibition .

- Antiviral Efficacy : In vitro studies on compounds similar to our target showed significant antiviral activity against HIV-1, with some derivatives achieving over 70% inhibition at micromolar concentrations .

Table 1: Inhibition Profile Against MAO and HDAC

| Compound Name | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | MAO-A | 0.5 | Moderate |

| Compound B | MAO-B | 0.7 | Moderate |

| Compound C | HDAC6 | 0.01 | High |

Table 2: Antiviral Activity Against HIV

| Compound Name | % Inhibition at 1 µM |

|---|---|

| Compound D | 75% |

| Compound E | 65% |

| Compound F | 80% |

特性

IUPAC Name |

1-[(3,4-difluorophenyl)methyl]-N-(3,4-dimethylphenyl)-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N2O2/c1-13-3-6-17(9-14(13)2)24-21(27)16-5-8-20(26)25(12-16)11-15-4-7-18(22)19(23)10-15/h3-10,12H,11H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCJZANFCLSBIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。